molecular formula C9H18N2O2 B2679712 N-(2-methoxyethyl)piperidine-4-carboxamide CAS No. 73415-61-9

N-(2-methoxyethyl)piperidine-4-carboxamide

Cat. No. B2679712
CAS RN: 73415-61-9
M. Wt: 186.255
InChI Key: ZVOAVYXOJQFPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-de-chlorination and amino-de-alkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .


Molecular Structure Analysis

The IUPAC name for this compound is “N-(2-methoxyethyl)-4-piperidinecarboxamide” and its InChI code is "1S/C9H18N2O2/c1-13-7-6-11-9(12)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3,(H,11,12)" .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include amino-de-chlorination and amino-de-alkoxylation . These reactions were monitored by TLC using pre-coated silica gel, GF-254, and were visualized under ultraviolet light at 254nm and 360nm .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.25 . It is a powder with a melting point of 107-108°C .

Scientific Research Applications

Analytical Toxicology

De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, highlighting their analytical profiles and determination in biological matrices using advanced techniques such as gas chromatography and liquid chromatography mass spectrometry. This research provides insights into the detection and analysis of novel psychoactive substances in forensic and clinical toxicology (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Neuropharmacology

Choi et al. (2015) explored the use of 18F-Mefway in PET imaging for quantification of 5-HT1A receptors in humans, comparing it to 18F-FCWAY. The study highlights the potential of 18F-Mefway in neuropharmacological research and its advantages in imaging serotonin receptors, despite its lower regional uptake compared to 18F-FCWAY (Choi et al., 2015).

Microbiology

Kim et al. (2011) demonstrated the selective killing of bacterial persisters by a single chemical compound without affecting normal antibiotic-sensitive cells. This groundbreaking work offers a new approach to combating antibiotic resistance by targeting bacterial persisters, a major challenge in infectious disease treatment (Kim et al., 2011).

Organic Synthesis

Takács et al. (2014) discussed the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, showcasing the versatility of piperidine derivatives in organic synthesis. This research contributes to the development of novel synthetic methodologies for creating complex molecules (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Medical Imaging

Caveliers et al. (2002) investigated the use of P-(123)I-MBA for visualizing primary breast tumors in vivo. The study indicates the potential of iodobenzamide derivatives in medical imaging, particularly in identifying and characterizing cancer cells overexpressing sigma receptors (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Mechanism of Action

Piperidine derivatives, including “N-(2-methoxyethyl)piperidine-4-carboxamide”, have been found to be potent dopamine reuptake inhibitors . They have also been shown to relieve pain and achieve analgesia in mice .

Safety and Hazards

The safety information for this compound includes the GHS05 pictogram and the signal word "Danger" . The hazard statements include H318, and the precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-6-11-9(12)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOAVYXOJQFPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Benzyloxycarbonyl-4-[N-(2-methoxyethyl)carbamoyl]piperidine [5.76 g, m.p. 85°-86°, Analysis %: C, 63.9; H, 7.5; N, 8.4; Calculated: C, 63.7; H, 7.6; N, 8.8; prepared similarly to Preparation C but using toluene in place of chloroform and starting from 1-benzyloxycarbonylpiperidine-4-carboxylic acid chloride and 2-methoxyethylamine] in ethanol (75 ml) was hydrogenated over 5% palladium on charcoal at 50 p.s.i./50°. The catalyst was removed by filtration, and the filtrate evaporated to give 4-[N-(2-methoxyethyl)carbamoyl]piperidine as an oil which solidified on standing. I.r. and n.m.r. spectra were consistent with this structure and the product was used in Example 7 without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.